Cas no 2228353-63-5 (4-(5-chlorofuran-2-yl)oxypiperidine)

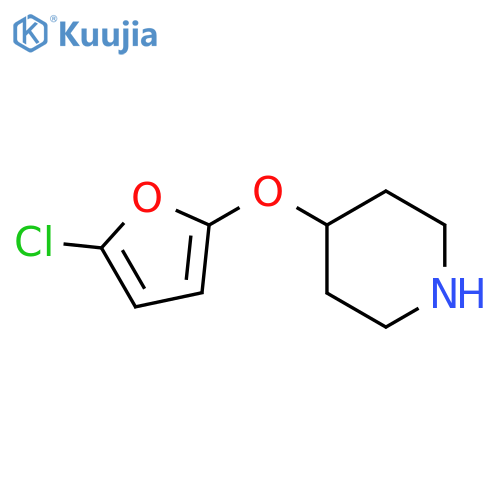

2228353-63-5 structure

商品名:4-(5-chlorofuran-2-yl)oxypiperidine

4-(5-chlorofuran-2-yl)oxypiperidine 化学的及び物理的性質

名前と識別子

-

- 4-(5-chlorofuran-2-yl)oxypiperidine

- 2228353-63-5

- 4-[(5-chlorofuran-2-yl)oxy]piperidine

- EN300-1978936

-

- インチ: 1S/C9H12ClNO2/c10-8-1-2-9(13-8)12-7-3-5-11-6-4-7/h1-2,7,11H,3-6H2

- InChIKey: HRPLVCOEXGFDCL-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(O1)OC1CCNCC1

計算された属性

- せいみつぶんしりょう: 201.0556563g/mol

- どういたいしつりょう: 201.0556563g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 34.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

4-(5-chlorofuran-2-yl)oxypiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1978936-0.25g |

4-[(5-chlorofuran-2-yl)oxy]piperidine |

2228353-63-5 | 0.25g |

$1051.0 | 2023-09-16 | ||

| Enamine | EN300-1978936-2.5g |

4-[(5-chlorofuran-2-yl)oxy]piperidine |

2228353-63-5 | 2.5g |

$2240.0 | 2023-09-16 | ||

| Enamine | EN300-1978936-0.1g |

4-[(5-chlorofuran-2-yl)oxy]piperidine |

2228353-63-5 | 0.1g |

$1005.0 | 2023-09-16 | ||

| Enamine | EN300-1978936-1g |

4-[(5-chlorofuran-2-yl)oxy]piperidine |

2228353-63-5 | 1g |

$1142.0 | 2023-09-16 | ||

| Enamine | EN300-1978936-0.05g |

4-[(5-chlorofuran-2-yl)oxy]piperidine |

2228353-63-5 | 0.05g |

$959.0 | 2023-09-16 | ||

| Enamine | EN300-1978936-0.5g |

4-[(5-chlorofuran-2-yl)oxy]piperidine |

2228353-63-5 | 0.5g |

$1097.0 | 2023-09-16 | ||

| Enamine | EN300-1978936-1.0g |

4-[(5-chlorofuran-2-yl)oxy]piperidine |

2228353-63-5 | 1g |

$1142.0 | 2023-05-26 | ||

| Enamine | EN300-1978936-5.0g |

4-[(5-chlorofuran-2-yl)oxy]piperidine |

2228353-63-5 | 5g |

$3313.0 | 2023-05-26 | ||

| Enamine | EN300-1978936-10.0g |

4-[(5-chlorofuran-2-yl)oxy]piperidine |

2228353-63-5 | 10g |

$4914.0 | 2023-05-26 | ||

| Enamine | EN300-1978936-5g |

4-[(5-chlorofuran-2-yl)oxy]piperidine |

2228353-63-5 | 5g |

$3313.0 | 2023-09-16 |

4-(5-chlorofuran-2-yl)oxypiperidine 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

2228353-63-5 (4-(5-chlorofuran-2-yl)oxypiperidine) 関連製品

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量